molecular formula C19H16O B042337 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene CAS No. 1091626-77-5

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene

Cat. No.: B042337
CAS No.: 1091626-77-5
M. Wt: 260.3 g/mol
InChI Key: RWOXMTBYRROZDF-JXMROGBWSA-N
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Preparation Methods

The synthesis of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene typically involves the reaction of naphthol with cinnamyl chloride under basic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the ether bond .

The key steps involve the preparation of the starting materials, the etherification reaction, and the purification of the final product through recrystallization or chromatography .

Chemical Reactions Analysis

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to optimize yields .

Scientific Research Applications

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in pain perception and cognitive functions. The compound’s effects on these receptors can influence signal transduction pathways, leading to changes in neuronal activity and neurotransmitter release .

Comparison with Similar Compounds

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enoxy]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-2-8-16(9-3-1)10-7-15-20-19-14-6-12-17-11-4-5-13-18(17)19/h1-14H,15H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOXMTBYRROZDF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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